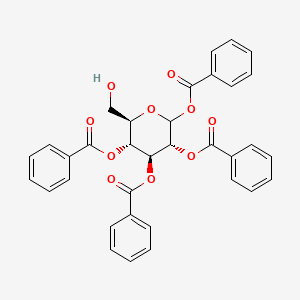

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose

Description

Contextual Significance of Protected Carbohydrates in Organic Synthesis

Carbohydrates are polyhydroxy compounds, meaning they possess multiple reactive hydroxyl (-OH) groups. tutorchase.com In the synthesis of complex oligosaccharides and glycoconjugates, which play vital roles in numerous biological processes, this abundance of reactive sites presents a significant challenge. nih.govuniversiteitleiden.nl Without intervention, reagents intended to modify one specific hydroxyl group would react indiscriminately with others, leading to a mixture of products that are difficult to separate and identify. tutorchase.comnih.gov

To overcome this, chemists employ "protecting groups" to temporarily mask the hydroxyl groups that are not intended to react. tutorchase.comwikipedia.org This strategy, fundamental to modern organic synthesis, allows for the regioselective functionalization of the carbohydrate scaffold, ensuring that reactions occur only at the desired position. rsc.orgrsc.org The development of selective methods for protecting and deprotecting these hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling the synthesis of structurally well-defined molecules. rsc.orgsigmaaldrich.com The challenge lies in the similar reactivity of the various hydroxyl groups, making the development of general strategies for discriminating between them a significant area of research. rsc.orgacs.org

Strategic Role of Benzoyl Protecting Groups in Glycoscience

Among the wide array of protecting groups available, the benzoyl (Bz) group, an acyl-type protector, holds a prominent position in glycoscience. wikipedia.orgwiley-vch.de Benzoyl groups are introduced via benzoylation and are valued for several key characteristics. They are generally stable under a variety of reaction conditions, particularly acidic ones, yet can be removed under basic conditions (e.g., using sodium methoxide), offering a complementary strategy to acid-labile protecting groups like acetals. wikipedia.orgacs.org

Crucially, a benzoyl group at the C-2 position of a glycosyl donor can exert a powerful influence on the stereochemical outcome of a glycosylation reaction. tandfonline.comuniversiteitleiden.nl This phenomenon, known as "neighboring group participation," involves the C-2 benzoyl group attacking the anomeric carbon to form a bicyclic dioxolenium ion intermediate. tandfonline.comresearchgate.net This intermediate effectively shields one face of the sugar ring, directing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face. nih.govrsc.org For glucose donors, this reliably leads to the formation of a 1,2-trans-glycosidic linkage (a β-glycoside), a critical aspect for controlling the architecture of the final oligosaccharide. tandfonline.commdpi.comnih.gov The phenyl ring within the benzoyl group can further stabilize the positive charge in the reaction intermediate through resonance, enhancing this directing effect. researchgate.netnih.govnih.gov

Furthermore, the bulky and crystalline nature of benzoyl groups often aids in the purification and handling of carbohydrate intermediates, making them easier to isolate as stable, crystalline solids. wiley-vch.de

Overview of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose and Related Benzoylated Glucopyranose Isomers as Key Intermediates

Within the family of benzoylated glucose derivatives, tetra-O-benzoylated isomers are particularly valuable as synthetic building blocks. These are glucose molecules where four of the five hydroxyl groups are protected by benzoyl groups, leaving one free for further reaction. The specific isomer is defined by the position of the free hydroxyl group.

This compound is a partially protected sugar with benzoyl groups at positions C-1, C-2, C-3, and C-4, leaving the primary hydroxyl group at C-6 available for reaction. This makes it a valuable glycosyl acceptor for the synthesis of 1→6 linked disaccharides.

In contrast, 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose is an even more common and versatile intermediate. synthose.com In this isomer, the hydroxyl groups at C-2, C-3, C-4, and C-6 are protected, leaving the anomeric hydroxyl at C-1 free. biosynth.com This free hemiacetal can be readily converted into a variety of glycosyl donors, such as glycosyl halides (bromides or chlorides) or trichloroacetimidates. biosynth.comnih.gov These activated donors, armed with the participating benzoyl group at C-2, are then used to form β-glycosidic linkages with high stereoselectivity. nih.gov For example, it can be used in the synthesis of disaccharides by reacting it with a suitable glycosyl acceptor in the presence of an activator like silver triflate. nih.gov

The strategic placement of the benzoyl groups dictates the synthetic utility of the isomer, allowing chemists to construct complex carbohydrate structures with precision. The choice between isomers like this compound and 2,3,4,6-tetra-O-benzoyl-D-glucopyranose depends entirely on the desired synthetic outcome—whether the building block is needed as a glycosyl acceptor at the C-6 position or as a precursor to a glycosyl donor at the C-1 position.

Data Tables

Table 1: Physicochemical Properties of Key Benzoylated Glucopyranose Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role | Key Feature |

|---|---|---|---|---|

| 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose | C₄₁H₃₂O₁₁ | 700.69 synthose.com | Fully Protected Precursor | All hydroxyls masked; starting point for selective deprotection. synthose.com |

| 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose | C₃₄H₂₈O₁₀ | 596.58 | Glycosyl Donor Precursor | Free hydroxyl at anomeric C-1 position. synthose.com |

Table 2: Comparison of Benzoylated Glucopyranose Isomers in Synthesis

| Isomer | Position of Free -OH | Primary Synthetic Use | Stereochemical Influence | Common Subsequent Reaction |

|---|---|---|---|---|

| 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose | C-1 (Anomeric) | Glycosyl Donor | C-2 Benzoyl group directs 1,2-trans (β) glycosylation. tandfonline.commdpi.com | Activation of C-1 OH to form a glycosyl halide or imidate. biosynth.comnih.gov |

| This compound | C-6 | Glycosyl Acceptor | N/A (Acceptor role) | Glycosylation at the C-6 position to form a 1→6 linkage. |

| 1,2,3,6-Tetra-O-benzoyl-D-glucopyranose | C-4 | Glycosyl Acceptor | N/A (Acceptor role) | Glycosylation at the C-4 position to form a 1→4 linkage. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose |

| 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose |

| Sodium methoxide (B1231860) |

| Silver triflate |

Structure

3D Structure

Properties

Molecular Formula |

C34H28O10 |

|---|---|

Molecular Weight |

596.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-4,5,6-tribenzoyloxy-2-(hydroxymethyl)oxan-3-yl] benzoate |

InChI |

InChI=1S/C34H28O10/c35-21-26-27(41-30(36)22-13-5-1-6-14-22)28(42-31(37)23-15-7-2-8-16-23)29(43-32(38)24-17-9-3-10-18-24)34(40-26)44-33(39)25-19-11-4-12-20-25/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29-,34?/m1/s1 |

InChI Key |

JSXMRQAFUOMKAD-RIKJQNKOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4 Tetra O Benzoyl D Glucopyranose and Its Regioisomers

Direct Benzoylation Approaches

Direct benzoylation involves the introduction of benzoyl groups onto the hydroxyls of an unprotected or minimally protected glucose molecule. The inherent differences in the reactivity of the hydroxyl groups at various positions on the glucose ring present both a challenge and an opportunity for chemists to achieve regioselectivity.

Regioselective Functionalization Strategies

The selective benzoylation of D-glucose relies on the differential reactivity of its hydroxyl groups. Generally, the order of reactivity for the hydroxyls in D-glucose towards benzoylation is 2-OH > 3-OH > 4-OH, with the 4-OH being the least reactive. rsc.org This inherent reactivity can be exploited to produce specific isomers. For instance, treating α-D-glucose with 4.2 equivalents of benzoyl chloride in anhydrous pyridine (B92270) at low temperatures (-35 °C) yields 1,2,3,6-tetra-O-benzoyl-α-D-glucopyranose, leaving the C-4 hydroxyl free. rsc.org

To achieve alternative regioselectivity, various catalytic systems have been developed. Organobase catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can promote selective benzoylation. When methyl α-D-glucopyranoside is treated with 1-benzoylimidazole and a catalytic amount of DBU, the primary hydroxyl group at C-6 is selectively benzoylated. nih.govmdpi.com

Metal-based catalysts also offer powerful means for directing benzoylation. Iron(III) chloride (FeCl₃) in the presence of acetylacetone (B45752) and a base like diisopropylethylamine (DIPEA) has been shown to catalyze the regioselective benzoylation of methyl glycosides, leading to 3,6-di-O-benzoyl products in moderate yields. nih.govacs.org Another established method involves the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO). This reagent can form stannylene acetals with cis-diols, activating specific hydroxyl groups for subsequent benzoylation. journals.co.za

| Substrate | Reagents/Catalyst | Solvent | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| α-D-Glucose | Benzoyl chloride (4.2 equiv), Pyridine | Pyridine | 1,2,3,6-Tetra-O-benzoyl-α-D-glucopyranose | 37% | rsc.org |

| Methyl α-D-glucopyranoside | 1-Benzoylimidazole (1.1 equiv), DBU (0.2 equiv) | MeCN/DMF | Methyl 6-O-benzoyl-α-D-glucopyranoside | 70% | mdpi.com |

| Methyl α-D-glucopyranoside | BzCl (4 equiv), FeCl₃ (0.1 equiv), Acetylacetone, DIPEA | MeCN | Methyl 3,6-di-O-benzoyl-α-D-glucopyranoside | 71-79% | nih.govacs.org |

Stepwise Protection and Deprotection Sequences

A more controlled, albeit lengthy, approach to synthesizing specific regioisomers involves a sequence of protection and deprotection steps. This strategy allows for the isolation of intermediates that would be difficult to obtain through direct, one-pot reactions. A prime example is the synthesis of a 3-OH glycosyl acceptor, a valuable building block in carbohydrate chemistry. nih.gov

This process can begin with the regioselective benzylation of a starting material like methyl α-D-glucopyranoside. While direct benzylation with benzyl (B1604629) chloride and sodium hydride primarily yields the desired methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (leaving the 3-OH free), it also produces a mixture of other isomers, including the 4-OH regioisomer and the per-benzylated product. nih.gov To facilitate purification, this mixture can be acylated, for example, with benzoyl chloride. The resulting benzoylated derivatives often have different chromatographic properties, allowing for the isolation of the pure 3-O-benzoyl compound. Subsequent debenzoylation (e.g., using sodium methoxide (B1231860) in methanol) removes the temporary benzoyl group, yielding the pure methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. nih.gov This acylation-purification-deacylation sequence demonstrates a powerful, albeit indirect, strategy for obtaining a single, selectively protected regioisomer. nih.gov

Synthesis via Precursor Glycopyranoside Derivatives

Instead of starting from D-glucose itself, chemists often utilize pre-existing, fully or partially protected glycopyranoside derivatives. These precursors provide a more controlled entry point for synthesizing specific tetra-O-benzoyl isomers by selectively removing or adding protecting groups.

Preparation from D-Glucose Pentabenzoate

One common precursor is 1,2,3,4,6-penta-O-benzoyl-D-glucopyranose, which can be synthesized by treating D-glucose with an excess of benzoyl chloride in the presence of a base like pyridine. smolecule.com This fully protected derivative can then be selectively de-acylated to produce a tetra-O-benzoyl glucopyranose. Studies have shown that the deacylation of D-glucose pentabenzoate with a Lewis acid can lead to the formation of 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose, where the benzoyl group at the anomeric (C-1) position is selectively removed. mdpi.com This method provides a route to a free hydroxyl group at the anomeric center, which is crucial for subsequent glycosylation reactions. mdpi.com

Derivatization from Methyl Glucoside Intermediates

Methyl α-D-glucopyranoside is an inexpensive and convenient starting material for synthesizing various protected glucose derivatives. orgsyn.org Its anomeric position is already blocked by a methyl group, which simplifies the regioselective functionalization of the remaining four hydroxyl groups.

Various methods have been developed for the selective benzoylation of methyl glucoside. As mentioned previously, using 1-benzoylimidazole with a DBU catalyst allows for the selective benzoylation of the primary C-6 hydroxyl group. mdpi.com For di-benzoylation, the FeCl₃/acetylacetone system can be employed to yield methyl 3,6-di-O-benzoyl-α-D-glucopyranoside. acs.org Another approach starts with methyl 4,6-O-benzylidene-α-D-glucopyranoside, an intermediate where the C-4 and C-6 hydroxyls are protected as a cyclic acetal. orgsyn.org This directs benzoylation to the C-2 and C-3 positions, and subsequent removal of the benzylidene group provides another route to selectively functionalized intermediates.

| Starting Material | Key Reagents | Key Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| Methyl α-D-glucopyranoside | 1-Benzoylimidazole, DBU | Methyl 6-O-benzoyl-α-D-glucopyranoside | 70% | mdpi.com |

| Methyl α-D-glucopyranoside | BzCl, FeCl₃, Acetylacetone, DIPEA | Methyl 3,6-di-O-benzoyl-α-D-glucopyranoside | 71-79% | nih.govacs.org |

| Methyl α-D-glucopyranoside | Benzaldehyde, ZnCl₂ | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Not specified | orgsyn.org |

Conversions from Other Protected Glucopyranose Forms (e.g., Benzylated Glucopyranoses)

Benzyl ethers are another class of protecting groups widely used in carbohydrate chemistry due to their stability under various reaction conditions. nih.gov Partially or fully benzylated glucopyranoses serve as versatile precursors for the synthesis of benzoylated derivatives.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a key intermediate with a free anomeric hydroxyl, can be synthesized from precursors like octa-O-benzyl sucrose (B13894) or by hydrolysis of methyl 2,3,4,6-tetra-O-benzyl-α-D-glucoside. google.comgoogle.com This compound can then be acylated at the anomeric position to yield 1-O-acyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose. acs.org The stereochemical outcome of this acylation (α or β) can be controlled by the reaction conditions, providing access to specific anomers. acs.org

Furthermore, multi-step syntheses can provide access to specific isomers. For example, an efficient three-step synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside has been described, which involves the selective debenzylation-acetylation of perbenzylated β-glucose. researchgate.netnih.gov Such selectively protected compounds, with a single free hydroxyl group, are ideal substrates for the introduction of a benzoyl group at a specific position.

Catalytic Systems and Reagents Employed in Benzoylation

The choice of catalyst and reagents is paramount in directing the outcome of benzoylation reactions on carbohydrate scaffolds. The reactivity and selectivity of the process are heavily influenced by whether the conditions are base-mediated, Lewis acid-catalyzed, or involve specialized activating agents.

Base-Mediated Benzoylation Protocols (e.g., Pyridine)

Base-mediated acylation is a classical and widely used method for protecting hydroxyl groups in carbohydrates. Pyridine is frequently employed as both a solvent and a base catalyst. In a typical procedure, the carbohydrate is dissolved in pyridine, and an acylating agent, such as benzoyl chloride or acetic anhydride (B1165640), is added. The pyridine neutralizes the hydrogen chloride byproduct and acts as a nucleophilic catalyst.

For instance, the benzoylation of a mixture of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside and its 4-OH regioisomer can be achieved using benzoyl chloride in the presence of N,N-dimethylaminopyridine (DMAP) in dry pyridine at 50°C. nih.gov This method effectively yields the 3-O-benzoylated product. nih.gov Similarly, the acetylation of N-benzylglucopyranosylamine with acetic anhydride in pyridine is a known procedure, highlighting the general utility of pyridine in the acylation of sugar derivatives. iucr.org While effective, these methods often require elevated temperatures and can lead to the formation of colored impurities, necessitating thorough purification. nih.gov The reaction mechanism involves the activation of the acylating agent by the base, followed by nucleophilic attack from the carbohydrate's hydroxyl groups.

| Catalyst/Base | Acylating Agent | Substrate | Outcome | Reference |

| Pyridine / DMAP | Benzoyl Chloride | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 3-O-benzoylated product | nih.gov |

| Pyridine | Acetic Anhydride | N-benzylglucopyranosylamine | N-Acetyl-2,3,4,6-tetra-O-acetyl-N-benzyl-β-D-glucopyranosylamine | iucr.org |

| Pyridine | Acetic Anhydride | Methyl α-D-glucopyranoside | 2,3,4,6-tetra-O-acetyl methyl-α-D-glucopyranoside | mdpi.com |

Lewis Acid Catalysis in Acylation Reactions (e.g., BF₃·Et₂O)

Lewis acids offer an alternative catalytic approach for acylation and related glycosylation reactions, often proceeding under milder conditions than base-mediated protocols. Boron trifluoride diethyl etherate (BF₃·Et₂O) is a prominent example of a Lewis acid used for this purpose. It functions by coordinating to an oxygen atom, typically on the anomeric center or a protecting group, rendering it a better leaving group and facilitating nucleophilic attack.

A key application is in glycosylation reactions, where a protected sugar is coupled with an alcohol. For example, BF₃·Et₂O catalyzes the reaction between 2,3,4,6-tetra-O-acetyl-1-O-trichloroacetoimidoyl-α-D-glucopyranose and a phenolic acceptor to form a β-D-glucopyranoside. googleapis.com It can also mediate the deacylation of peracylated sugars; the treatment of β-D-glucose pentaacetate with a Lewis acid can yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.com Furthermore, BF₃·Et₂O has been used to promote the synthesis of phenyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose from D-glucose pentabenzoate and phenol. mdpi.com The efficiency of these reactions demonstrates the power of Lewis acids to activate carbohydrate substrates toward nucleophilic substitution. nih.gov

| Lewis Acid | Substrate | Reagent(s) | Product | Reference |

| BF₃·Et₂O | 2,3,4,6-tetra-O-acetyl-1-O-trichloroacetoimdoyl-α-D-glucopyranose | 2-(4-methoxybenzyl)phenol | 2-(4-methoxybenzyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | googleapis.com |

| BF₃·Et₂O | D-Glucose pentabenzoate | Phenol | Phenyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose | mdpi.com |

| AlCl₃ | 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside | Et₂O | 2,3,4,6-tetra-O-(3-bromobenzoyl)-α-D-glucopyranose | mdpi.com |

Specialized Reagents and Additives

To improve reaction efficiency, selectivity, and conditions, various specialized reagents and additives are incorporated into benzoylation and acylation protocols. N,N-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst often used in small quantities alongside a stoichiometric base like pyridine or triethylamine (B128534) to accelerate acylation reactions. nih.gov

For reactions involving carboxylic acids instead of the more reactive acid chlorides, coupling agents are necessary. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and DMAP can be used to facilitate benzoylation using benzoic acid. nih.gov In other related transformations, reagents like sym-collidine are used in conjunction with iodine and silver perchlorate (B79767) for specific glycoside syntheses. cdnsciencepub.com The choice of protecting groups, such as the Benzoyl (Bz) group itself, is critical for multistep syntheses, particularly in oligonucleotide chemistry where it protects amine functionalities on cytosine and adenine. wikipedia.org

Methodologies for Isolation and Purification

The crude products obtained from benzoylation reactions are typically mixtures containing the desired regioisomer, other isomers, starting material, and reagent-derived byproducts. Therefore, robust isolation and purification procedures are essential to obtain the target compound in high purity.

Chromatographic Separation Techniques

Chromatography is the most powerful and widely used technique for the separation of closely related carbohydrate derivatives. Silica (B1680970) gel column chromatography is the workhorse method for purifying benzoylated sugars on a preparative scale. nih.gov The choice of eluent system is crucial for achieving separation; mixtures of solvents like ethyl acetate-toluene or ethyl acetate-dichloromethane are commonly used, often in a gradient elution mode to resolve compounds with different polarities. nih.gov

For more specialized separations or analytical purposes, other chromatographic methods are employed. For instance, aminopropyl-functionalized silica gel can be used for the column chromatography of acetylated glucopyranosides. googleapis.com High-performance liquid chromatography (HPLC) offers superior resolution for analytical quantification and can be used for purification. An HPLC protocol for sugar analysis utilizing a C-8 cartridge for sample preparation and a high-efficiency octadecylsilyl (ODS) column has been developed for the microanalysis of benzoylated sugars. nih.gov Solid-phase extraction (SPE) cartridges are also frequently used for sample cleanup prior to HPLC analysis, effectively removing interfering matrices. saffi.eu

| Technique | Stationary Phase | Eluent/Mobile Phase | Application | Reference |

| Column Chromatography | Silica Gel | Ethyl acetate–toluene (gradient) | Separation of 3-O-benzoyl and 4-O-benzoyl regioisomers | nih.gov |

| Column Chromatography | Aminopropyl silica gel | Dichloromethane | Purification of an acetylated glucopyranoside | googleapis.com |

| HPLC | ODS (C18) | Acetonitrile/Ammonia solution | Quantitative analysis of sugars and sugar alcohols | saffi.eu |

| SPE / HPLC | C-8 Cartridge / ODS Column | Not specified | Microanalysis of benzoyl chloride derivatives | nih.gov |

Crystallization and Recrystallization Procedures

Crystallization is a critical final step for obtaining highly pure solid material and is often used after initial chromatographic purification. The process relies on the principle of differential solubility of the target compound and impurities in a given solvent system at varying temperatures.

A common procedure involves dissolving the crude or semi-purified product in a suitable solvent, often at an elevated temperature, followed by slow cooling to induce crystallization. For example, a crude product can be dissolved in boiling methanol (B129727) and then stored at -25°C to yield pure crystals. google.com In another instance, a compound was dissolved in ethanol (B145695) at 60-65°C, cooled, and stirred to allow for the precipitation of crystals. googleapis.com The choice of solvent is key; besides alcohols like methanol and ethanol, solvents such as hexane (B92381) have also been used. googleapis.comgoogle.com The resulting crystals are typically collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried under reduced pressure. googleapis.com

| Compound Type | Solvent(s) | Procedure | Reference |

| Benzylated Glucopyranose | Methanol | Dissolve in boiling solvent, then store at -25°C. | google.com |

| Benzylated Glucopyranose | Hexane | Crystallization from hexane at -25°C. | google.com |

| Acetylated Glucoside | Methyl Alcohol | Recrystallization from methyl alcohol. | caltech.edu |

| Glucopyranoside Derivative | Ethanol | Dissolve at 60-65°C, cool to 40-45°C and stir, then cool to 20-30°C and stir. | googleapis.com |

Reactivity Profiles and Chemical Transformations of 1,2,3,4 Tetra O Benzoyl D Glucopyranose and Its Derivatives

Utility as a Glycosyl Donor in Glycosylation Reactions

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose and its derivatives are pivotal glycosyl donors, primarily due to the influence of the benzoyl groups. These electron-withdrawing groups generally decrease the reactivity of the glycosyl donor, a characteristic that can be advantageous for achieving high stereoselectivity in glycosylation reactions. The O-benzoyl group at the C-2 position is particularly significant as it can participate in the reaction mechanism through neighboring group participation, which is a cornerstone for controlling the formation of specific anomeric linkages. nih.gov The stability of benzoylated donors under various reaction conditions, including those that are base-deficient, further enhances their utility in complex oligosaccharide synthesis. nih.gov

Derivatives of this compound, such as the corresponding glycosyl halides (bromides and chlorides), are frequently employed as the active donor species. rsc.orgnih.gov These halides can be generated in situ from the parent per-benzoylated glucose. nih.gov The choice of the leaving group at the anomeric center (C-1) and the promoter system are critical determinants of the reaction's efficiency and stereochemical outcome.

Stereocontrol in O-Glycosidic Bond Formation

The stereoselective formation of O-glycosidic bonds is a paramount challenge in carbohydrate synthesis. With donors like this compound, the stereocontrol is largely dictated by the participating nature of the C-2 benzoyl group. nih.gov

The synthesis of 1,2-cis-α-glucosides is often challenging because it cannot rely on the neighboring group participation of a C-2 acyl group. acs.org However, specific methodologies have been developed to favor the formation of the α-anomer. One such approach involves the in situ anomeric halogenation of per-benzoylated glucose in the presence of a reactive alcohol, which has been shown to selectively form 1,2-cis-α-glucosides. nih.gov Another strategy relies on the use of a non-participating protecting group at the C-2 position. For instance, donors with a 2-O-benzyl group and benzoyl groups at other positions can be directed towards α-glycosylation. researchgate.net The choice of promoter and solvent system is also crucial. For example, the combination of trimethylsilyltriflate and DMF has been used to activate per-benzylated glucosyl imidate donors for the stereoselective construction of α-glucosyl linkages with secondary alcohols. acs.org Furthermore, solvent-free conditions using a combination of triethylphosphite, tetrabutylammonium (B224687) bromide, and N,N-diisopropylethylamine for the activation of glycosyl chlorides have been reported to yield α-glycosides with high stereoselectivity. rsc.org

Table 1: Conditions for Selective α-Glycoside Synthesis

| Glycosyl Donor Type | Promoter/Conditions | Outcome | Reference(s) |

| Per-benzoylated glucose (in situ halogenation) | Trimethylsilyl (B98337) halide with reactive alcohols | Selective formation of 1,2-cis-α-glucosides | nih.gov |

| Per-benzylated glucosyl imidate | Trimethylsilyltriflate and DMF | Stereoselective α-glucosylation of secondary alcohols | acs.org |

| Glycosyl chlorides | Triethylphosphite, tetrabutylammonium bromide, N,N-diisopropylethylamine (solvent-free) | Highly stereoselective synthesis of α-glycosides | rsc.org |

The formation of 1,2-trans-β-glucosides is generally achieved with high stereoselectivity due to the neighboring group participation of the C-2 benzoyl group. nih.gov When a glycosyl donor derived from this compound is activated, the C-2 benzoyl group can attack the anomeric center to form a stable dioxolanylium ion intermediate. The subsequent nucleophilic attack by the glycosyl acceptor occurs from the opposite face (trans-attack), leading to the exclusive formation of the β-glycoside. acs.org Reactions of O-benzoylated glucopyranosyl halides with various alcohols, promoted by zinc halides, efficiently produce the corresponding 1,2-trans-β-glucosides in good to high yields. nih.gov The reliability of this method makes it a cornerstone of oligosaccharide synthesis. acs.org

Table 2: Conditions for Selective β-Glycoside Synthesis

| Glycosyl Donor Type | Promoter/Conditions | Mechanism | Outcome | Reference(s) |

| O-benzoylated glucopyranosyl halide | Zinc halide (Cl, Br) or N-bromosuccinimide with catalytic ZnI₂ | Neighboring group participation | Good to high yields of 1,2-trans-β-glucosides | nih.gov |

| 2-O-acyl glycosyl donor | General acid/promoter activation | Formation of dioxolanylium ion intermediate | High stereoselectivity for 1,2-trans-glycosides | nih.govacs.org |

Application in Oligosaccharide and Polysaccharide Assembly

The predictable reactivity and stereoselectivity of benzoylated glycosyl donors make them highly suitable for the assembly of complex oligosaccharides and polysaccharides. nih.govacs.org The stability of the benzoyl protecting groups allows for multi-step synthetic sequences without their unintended removal. Furthermore, the use of benzoylated donors avoids the issue of transesterification, which can be a side reaction when using acetylated donors. nih.gov

For instance, benzoylated ethyl 1-thioglycosides, which can be prepared directly from per-O-benzoylated sugars, are popular glycosyl donors for oligosaccharide synthesis due to their stability and reliable activation. nih.gov The synthesis of biologically relevant oligosaccharides, such as those containing multiple cis-galactosidic and cis-glucosidic linkages, has been achieved using building blocks equipped with remote participating protecting groups, a concept that can be extended to benzoylated systems. researchgate.net

Promoter Systems and Their Influence on Glycosylation Outcomes

The choice of promoter is critical in activating the glycosyl donor and significantly influences the yield and stereoselectivity of the glycosylation reaction.

Silver Triflate (AgOTf): Silver triflate is a widely used promoter for activating glycosyl halides. nih.govrsc.org It functions by coordinating to the anomeric halide, facilitating its departure and the formation of an oxocarbenium ion intermediate. In the presence of a C-2 benzoyl group, this leads to the formation of the dioxolanylium ion and subsequent β-glycosylation. Silver triflate has also been used in cooperative catalysis, for example with silver(I) oxide and triflic acid, to activate glycosyl chlorides, proving to be highly efficient. nih.gov It is considered a mild and in some cases more efficient catalyst than trimethylsilyl triflate (TMSOTf), especially in sensitive glycosylations where it can reduce side reactions. researchgate.net

Bismuth Triflate (Bi(OTf)₃): Bismuth(III) triflate has emerged as a highly effective and environmentally benign catalyst for activating glycosyl halides, including both bromides and chlorides. rsc.orgrsc.org It can promote glycosylation reactions in low catalytic amounts (as low as 5 mol%) and often without the need for co-catalysts or acid scavengers. rsc.orgmdpi.com Bi(OTf)₃ has been shown to be effective for the glycosidation of differentially protected donors, including benzoylated ones, with a wide range of glycosyl acceptors. rsc.orgrsc.org For example, the coupling of 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose with 2,3,4,6-tetra-O-benzyl-D-glucopyranose was successfully achieved using 5 mol% Bi(OTf)₃. mdpi.com

Table 3: Comparison of Promoter Systems

| Promoter | Typical Donor Activated | Key Features | Reference(s) |

| Silver Triflate (AgOTf) | Glycosyl Halides, Trichloroacetimidates | Mild, efficient, reduces side reactions, can be used in cooperative catalysis. | nih.govrsc.orgresearchgate.net |

| Bismuth Triflate (Bi(OTf)₃) | Glycosyl Halides | Green catalyst, effective in low catalytic amounts, no co-catalyst needed. | rsc.orgrsc.orgmdpi.com |

Intermolecular Aglycon Delivery (IAD) Mechanisms

Intermolecular Aglycon Delivery (IAD) is a powerful strategy to control the stereochemistry of glycosylation, particularly for the synthesis of challenging 1,2-cis glycosidic linkages. researchgate.netwikipedia.org In this approach, the glycosyl acceptor is first covalently tethered to the glycosyl donor, typically at the C-2 position. Subsequent activation of the anomeric center leads to an intramolecular glycosylation event, where the tethered acceptor is delivered to the anomeric carbon from the same face as the tether. researchgate.netnih.gov

While the classic IAD approach is intramolecular, the principles can be extended to understand intermolecular processes where the reaction environment is engineered to favor a specific stereochemical outcome. The core idea is to create a transient, pre-organized state between the donor and acceptor before the glycosidic bond is formed. This can be influenced by protecting groups, additives, and the solvent. The use of a participating group like a C-2 benzoate (B1203000) is a form of intermolecular control, where the initial formation of the dioxolanylium ion dictates the trajectory of the external acceptor. More advanced strategies for 1,2-cis glycosylation involve modulating the reactivity of the system with additives that can form a new, more reactive intermediate with the donor, which then reacts with the acceptor in a stereocontrolled manner. acs.org

Controlled Deacylation and Deprotection Methodologies

The selective removal of benzoyl groups is a cornerstone of synthetic carbohydrate chemistry, allowing for the sequential unmasking of hydroxyl groups for further functionalization. Methodologies range from the complete removal of all acyl groups to highly regioselective deprotection at specific positions.

The complete removal of all benzoyl esters from a protected sugar is a common final step in a synthetic sequence to yield the free polyol. The most prevalent method for this global deacylation is the Zemplén debenzoylation. nih.gov This reaction involves transesterification using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). nih.govresearchgate.net The process is typically carried out under mild, basic conditions at room temperature. nih.gov The reaction proceeds until all benzoyl groups are replaced by methyl benzoate, liberating the free hydroxyl groups. The reaction mixture is then neutralized, often with a cation exchange resin, to yield the deprotected carbohydrate. nih.gov This method is highly efficient and is widely used for the de-O-acylation of various protected carbohydrate derivatives, including those with triazole linkers formed via click chemistry. researchgate.net

Regioselective deprotection allows for the targeted functionalization of a polyhydroxylated molecule. The differential reactivity of the hydroxyl groups in the glucopyranose ring, influenced by steric and electronic factors, can be exploited to achieve this selectivity.

Several strategies exist for regioselective deacylation:

Enzymatic and Chemical Methods: While enzymatic methods offer high selectivity, chemical approaches are more common for benzoylated sugars. The relative reactivity of hydroxyl groups in glucose towards benzoylation is generally 6-OH > 2-OH > 3-OH > 4-OH. rsc.org This order can be exploited in reverse for selective deprotection under certain conditions. For instance, treatment of a fully O-benzylated methyl α-D-glucopyranoside with sulfuric acid in acetic anhydride (B1165640) can lead to stepwise debenzylation, allowing for the isolation of partially benzylated acetates. nih.gov The key to this regioselectivity lies in controlling the acid strength and selecting the appropriate substrate. nih.gov

Neighboring Group Participation: The benzoyl group at C-2 can participate in reactions at the anomeric center, influencing stereochemical outcomes. However, its removal while retaining others can be challenging.

Lewis Acid-Mediated Deacylation: Lewis acids can promote the selective removal of acyl groups. For instance, the deacylation of β-D-glucose pentaacetate with aluminum chloride (AlCl₃) at elevated temperatures yields 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, demonstrating selectivity for the anomeric position. mdpi.com Similar principles can be applied to benzoylated analogues.

Acylation-Purification-Deacylation Sequence: In cases where direct regioselective protection is difficult, a common strategy involves the acylation of a mixture of regioisomers, followed by chromatographic separation of the desired isomer, and subsequent deacylation (e.g., via Zemplén conditions) to yield the target molecule with a single free hydroxyl group. nih.gov

The following table summarizes conditions for regioselective deprotection of related glucopyranose derivatives, illustrating the principles applicable to this compound.

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| Fully O-benzylated methyl α-D-glucopyranoside | H₂SO₄ in Acetic Anhydride | 2,3,4-tri-, 2,3-, 2,4-, 3,4-di-, and 2-O-benzyl-D-glucopyranose acetates | nih.gov |

| β-D-Glucose pentaacetate | AlCl₃, 110 °C | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | mdpi.com |

| Per-benzylated glucoside | Triisobutylaluminium (TIBAL), Toluene, 50 °C | 2-O-debenzylated product | nih.gov |

| Methyl galactoside | I₂ / Et₃SiH, low temperature | 4-OH derivative | nih.gov |

Advanced Derivatization Chemistry

Beyond deprotection, this compound and its derivatives are platforms for a wide array of chemical transformations to introduce new functionalities and build complex carbohydrate structures.

Glycosyl halides are highly valuable intermediates in glycosylation reactions. Per-O-acylated sugars, including benzoylated derivatives, can be readily converted into the corresponding glycosyl bromides. A classical method involves treating the benzoylated glucose with a saturated solution of hydrogen bromide (HBr) in glacial acetic acid. nih.gov This reaction typically proceeds with the inversion of configuration at the anomeric center, leading to the thermodynamically more stable α-glycosyl bromide due to the anomeric effect and participation of the C-2 benzoyl group. nih.gov

Various reagents and conditions have been developed for this transformation, as detailed in the table below.

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

| Per-O-benzoylated glucose | Saturated HBr in glacial acetic acid | α-Glucopyranosyl bromide | Classical method, inversion of anomeric configuration | nih.gov |

| 1,2,3,6-Tetra-O-benzoyl-D-glucopyranose | HBr/AcOH or TiBr₄ | 2,3,6-Tri-O-benzoyl-α-D-glucopyranosyl bromide | Preparation of a selectively protected glycosyl donor | rsc.org |

| Per-O-benzoylated sugars | AcBr-MeOH, ultrasound irradiation | Benzoylated glycosyl bromides | Efficient and rapid method | nih.gov |

| Sugar hemiacetals | CBr₄, tris(2,2'-bipyridyl) ruthenium(II) chloride, visible light | Glycosyl bromides | Mild, photocatalytic conditions | researchgate.net |

| Benzoyl protected picolinic esters | Copper (II) bromide (CuBr₂) | α-Glycosyl bromides | Mild, neutral conditions, avoids strong acids | nih.gov |

The resulting 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide is a versatile glycosyl donor for the synthesis of a wide range of O-, S-, N-, and C-glycosides.

Glycosyl azides are stable, versatile intermediates that serve as precursors for glycosylamines and N-glycans. researchgate.net They are also widely used in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". researchgate.net

The synthesis of a glycosyl azide (B81097) from a benzoylated precursor typically begins with the formation of the corresponding glycosyl halide, as described in the previous section. The glycosyl bromide is then converted to the glycosyl azide via nucleophilic substitution using an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net Alternatively, trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid catalyst can be used under mild conditions. researchgate.net The presence of the participating O-benzoyl group at the C-2 position ensures the formation of the 1,2-trans product, resulting in β-glycosyl azides with high stereoselectivity. researchgate.net

The azide functionality can be readily reduced to a primary amine. This reduction is commonly achieved through methods such as catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or with reagents like triphenylphosphine (B44618) (in the Staudinger reaction). The resulting amino sugar derivatives are fundamental building blocks for synthesizing complex glycoconjugates, including mimetics of natural products. nih.govtaylorfrancis.com

The oxidation and reduction of carbohydrates allow for the modification of the carbon framework and the introduction of different functional groups. For derivatives like this compound, these reactions can be targeted at several positions.

Oxidation: While the benzoyl groups protect the hydroxyls at C-1, C-2, C-3, and C-4, the primary hydroxyl at C-6 (if deprotected) can be selectively oxidized to a carboxylic acid (uronic acid) or an aldehyde using reagents like (2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (TEMPO). If the anomeric benzoyl group is removed to reveal the hemiacetal, this position can be oxidized. For example, 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be oxidized to the corresponding glucono-1,5-lactone. biosynth.com This transformation is also applicable to benzoylated analogues, where reagents like bromine water or more modern catalytic systems can be employed.

Reduction: Reduction reactions can also be performed. A formal hydride transfer from C-5 to the anomeric carbon of 2,3,4,6-tetra-O-benzyl-D-glucopyranose has been reported, demonstrating a pathway for intramolecular redox reactions. rsc.org Additionally, the reduction of the anomeric center of a deprotected hemiacetal can lead to the formation of 1,5-anhydro-D-glucitol (a glucal derivative if followed by elimination) or other reduced forms. The use of photoredox and copper dual catalysis has enabled novel transformations of electron-deficient alkenes derived from sugars, showcasing modern reduction and functionalization pathways. acs.org

Conversion to Other Glycosyl Donor Forms (e.g., Trichloroacetimidates)

The conversion of this compound, which possesses a free anomeric hydroxyl group, into more reactive glycosyl donors is a cornerstone of synthetic carbohydrate chemistry. Among the most effective and widely used donors are glycosyl trichloroacetimidates. These are prized for their high reactivity and ability to form glycosidic bonds under mild activation conditions. researchgate.net

The preparation of a glycosyl trichloroacetimidate (B1259523) from a 1-hydroxy sugar, such as this compound, is typically achieved by reacting the hemiacetal with trichloroacetonitrile (B146778) (Cl₃CCN) in the presence of a base. researchgate.netnih.gov The base, often a non-nucleophilic one like potassium carbonate or diazabicycloundecene (DBU), deprotonates the anomeric hydroxyl group, facilitating its addition to the nitrile carbon of trichloroacetonitrile. This reaction leads to the formation of the O-glycosyl trichloroacetimidate, a highly reactive species poised for glycosylation. nih.gov Depending on the base and reaction conditions, different anomers (α or β) of the trichloroacetimidate can be obtained. nih.gov

These trichloroacetimidate donors are then activated using a catalytic amount of a Lewis or Brønsted acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), to generate a reactive oxocarbenium ion intermediate for coupling with a glycosyl acceptor. nih.govlibretexts.org The trichloroacetamide (B1219227) byproduct formed is generally a poor nucleophile, which helps to drive the glycosylation reaction forward. researchgate.net The use of benzoyl protecting groups on the precursor, as in this compound, influences the stereochemical outcome of the subsequent glycosylation, typically favoring the formation of 1,2-trans-glycosidic linkages through neighboring group participation.

Table 1: Common Reagents for Trichloroacetimidate Formation Use the slider to see different reagent details.

Base: Potassium Carbonate (K₂CO₃)

A mild inorganic base often used for preparing trichloroacetimidates. It is heterogeneous in many organic solvents, which can sometimes lead to longer reaction times but simplifies workup.Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

A strong, non-nucleophilic organic base that is soluble in common organic solvents like dichloromethane, leading to faster and more homogeneous reaction conditions.Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

A powerful Lewis acid used in catalytic amounts to activate the trichloroacetimidate donor for the glycosylation reaction.Activator: Boron Trifluoride Etherate (BF₃·OEt₂)

Another common Lewis acid catalyst for activating glycosyl imidates. It is generally considered milder than TMSOTf.Investigation of Acyl Migration Phenomena

Acyl migration is a significant and often unavoidable phenomenon in carbohydrate chemistry, particularly with molecules like this compound that are heavily furnished with ester protecting groups. researchgate.netfiveable.me This process involves the intramolecular transfer of an acyl group, such as a benzoyl group, from one hydroxyl position to another. The migration typically occurs between adjacent hydroxyl groups and is often catalyzed by acid or base.

Research has shown that benzoyl groups can migrate from secondary hydroxyl groups to a primary hydroxyl (e.g., from C-4 to C-6) or between equatorial and axial secondary hydroxyl groups. researchgate.netfiveable.me The mechanism for this migration is believed to proceed through the formation of a cyclic orthoester intermediate (also known as an orthoacid). researchgate.netfiveable.me For a 1,2-acyl migration, a five-membered cyclic intermediate is formed, while a 1,3-acyl migration proceeds through a six-membered ring. The stability of these intermediates and the stereochemical arrangement of the participating hydroxyl groups play a crucial role in the propensity and direction of the migration. While often seen as an undesired side reaction, controlled acyl migration can also be exploited as a synthetic strategy to prepare specific, orthogonally protected monosaccharide building blocks that are otherwise difficult to access. researchgate.net

Mechanistic Insights into Reaction Pathways

Elucidation of Reaction Intermediates (e.g., Orthoester Formation)

In glycosylation reactions involving donors with an acyl protecting group at the C-2 position, such as derivatives of this compound, the reaction mechanism is strongly influenced by neighboring group participation. lumenlearning.comyoutube.com Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 benzoyl ester attacks the anomeric carbon, forming a cyclic acyloxonium ion intermediate, specifically a dioxolenium ion. lumenlearning.com This intermediate is crucial as it shields one face of the pyranose ring (the α-face in the case of glucose), directing the incoming nucleophile (glycosyl acceptor) to attack from the opposite (β) face. This is the primary reason for the high 1,2-trans-stereoselectivity observed in such reactions.

However, the highly reactive acyloxonium ion can be intercepted by the nucleophilic glycosyl acceptor at the carbonyl carbon of the original ester instead of the anomeric carbon. This alternative pathway leads to the formation of a glycosyl orthoester, a common byproduct in these reactions. youtube.comacs.org The formation of orthoesters is particularly prevalent when using sterically hindered donors or acceptors, or under neutral or basic conditions. nih.govacs.org While often considered a side product that reduces the yield of the desired glycoside, orthoesters can sometimes be isolated and subsequently rearranged to the target 1,2-trans-glycoside under acidic conditions. acs.org

Role of the Anomeric Effect in Reactivity and Selectivity

The anomeric effect is a fundamental stereoelectronic principle in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, despite the steric hindrance this may cause. masterorganicchemistry.comyoutube.comresearchgate.net This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-1—substituent bond. researchgate.net This interaction is geometrically optimal when the substituent is axial.

In the context of this compound and its derivatives, the anomeric effect influences the equilibrium between the α (axial) and β (equatorial) anomers in solution. Furthermore, it plays a critical role in the reactivity and selectivity of glycosylation reactions. rsc.org For instance, in reactions that proceed through an oxocarbenium ion intermediate, the stereochemical outcome is not solely governed by neighboring group participation. The inherent preference dictated by the anomeric effect can influence the facial selectivity of the nucleophilic attack. Electron-withdrawing protecting groups, like benzoyl groups, can modulate the strength of the anomeric effect by altering the electron density at the ring oxygen and anomeric carbon. rsc.org This modulation can impact the stability of reaction intermediates and transition states, thereby affecting both the rate of reaction and the ratio of α- to β-glycoside products.

Studies on Epimerization Processes

Epimerization is the process by which the configuration of a single stereocenter in a molecule containing multiple chiral centers is inverted. In carbohydrates, this can occur under various conditions, often catalyzed by acid or base, or by enzymes. For a derivative like this compound, epimerization at positions C-2, C-3, or C-4 could potentially occur, leading to mannose, allose, or galactose-type configurations, respectively.

The most common mechanism for base-catalyzed epimerization, for example at the C-2 position, involves the deprotonation of the α-hydrogen to the carbonyl group (in the open-chain aldehyde form) to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original sugar and its C-2 epimer. Acid-catalyzed epimerization can also occur, often proceeding through a 1,2-carbonyl shift mechanism. While the heavy benzoyl protecting groups might sterically hinder some of these transformations, epimerization remains a potential side reaction during synthesis, particularly during protecting group manipulations that require acidic or basic conditions. Recent research has also explored photocatalytic methods for the selective epimerization of sugars, which operate through radical-mediated hydrogen atom transfer mechanisms.

Hydride Transfer Mechanisms in Ring Transformations

Hydride transfer, the movement of a hydrogen atom with its two bonding electrons (H⁻), is a fundamental step in many organic rearrangements, particularly those involving carbocation intermediates. In carbohydrate chemistry, such rearrangements can lead to significant structural changes, including ring transformations like the contraction of a pyranose (six-membered) ring to a furanose (five-membered) ring.

When a glycosyl cation is formed, for instance, during an acid-catalyzed reaction, it can be unstable. If a more stable carbocation can be formed through the migration of an adjacent group, a rearrangement is likely. A 1,2-hydride shift is one such process where a hydrogen from an adjacent carbon migrates to the positively charged carbon. youtube.com While direct ring contraction is often explained by the participation of neighboring groups and subsequent intramolecular attack, the process can involve carbocation intermediates where hydride shifts could compete with or facilitate the ring transformation. For example, the acid-promoted pyranoside-into-furanoside (PIF) rearrangement, while driven by factors like the formation of stable sulfated furanosides, proceeds through intermediates where the carbon skeleton is susceptible to rearrangement. researchgate.netfiveable.me The formation of a carbocation at C-1 could be followed by a cascade of events, including potential hydride shifts, that ultimately lead to the cleavage of the C1-O5 bond and the formation of a new C1-O4 bond, resulting in a furanose ring. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Boron trifluoride etherate | BF₃·OEt₂ |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| Potassium Carbonate | K₂CO₃ |

| Trichloroacetonitrile | Cl₃CCN |

Thermal Degradation and Pyrolytic Studies

The thermal decomposition of this compound is a complex process that is influenced by the presence of the bulky benzoyl protecting groups. While specific pyrolytic studies on this exact molecule are not extensively documented in publicly available literature, the thermal behavior can be inferred from studies on related benzoylated materials and the well-understood pyrolysis of unprotected glucose.

Research into the thermal properties of natural fibers treated with benzoyl chloride, a process known as benzoylation, has shown a significant improvement in the thermal stability of the treated materials. mdpi.com This increased stability is attributed to the formation of ester linkages between the hydroxyl groups of the carbohydrate polymers in the fibers and the benzoyl groups. mdpi.com The benzoyl groups, being more thermally stable, can act as a protective barrier, delaying the degradation of the carbohydrate backbone. mdpi.com

In the case of this compound, it is anticipated that the thermal degradation would proceed in a multi-stage process. The initial stage would likely involve the cleavage of the benzoyl ester groups. The stability of the benzoyl group is noted to be greater than that of other acyl protecting groups like the acetyl group. wikipedia.org Following the removal of the protective benzoyl groups, the now-exposed glucose core would undergo thermal decomposition.

The pyrolysis of unprotected glucose has been extensively studied and is known to yield a complex mixture of products through various competing reaction pathways, including dehydration, retro-aldol condensation, and cyclization. acs.org Key products from the fast pyrolysis of glucose include levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose), 5-hydroxymethylfurfural (B1680220) (5-HMF), and a variety of smaller volatile organic compounds and gases such as carbon dioxide and carbon monoxide. acs.org The distribution of these products is highly dependent on reaction conditions such as temperature and heating rate.

The pyrolytic decomposition of the cleaved benzoyl moieties would likely lead to the formation of benzoic acid and other aromatic compounds. At higher temperatures, these aromatic fragments could undergo further reactions, potentially leading to the formation of polycyclic aromatic hydrocarbons (PAHs) through incomplete combustion processes. wikipedia.org

Comparative Pyrolysis Product Yields of Glucose

To provide a context for the potential degradation products of the glucose core of this compound, the following table summarizes the major products from the fast pyrolysis of neat glucose at 500 °C. It is important to note that the presence and subsequent cleavage of the benzoyl groups would significantly alter the reaction conditions and likely the distribution of these products.

| Product | Yield (wt%) from Glucose Pyrolysis at 500 °C |

|---|---|

| Levoglucosan-pyranose | 10.5 |

| Levoglucosan-furanose | 4.2 |

| Glycolaldehyde (GA) | 8.5 |

| 5-Hydroxymethylfurfural (5-HMF) | 5.8 |

| Char | 9.7 |

| Carbon Dioxide (CO₂) | 3.1 |

| Carbon Monoxide (CO) | 6.2 |

| Water (H₂O) | 13.1 |

Data sourced from studies on fast pyrolysis of neat glucose and are intended for comparative purposes only. acs.org

The thermal degradation of this compound is expected to be a multi-step process initiated by the cleavage of the thermally stable benzoyl groups, followed by the decomposition of the glucose unit into a range of smaller molecules, with the final product distribution being influenced by the initial protecting groups.

Structural Characterization and Conformational Analysis

Detailed Conformational Investigations

Conformational analysis provides critical insights into the molecule's stability, reactivity, and interactions. The flexibility of the pyranose ring and the rotational freedom of the ester side chains are key areas of investigation.

The six-membered pyranose ring is not planar and adopts several non-planar conformations to minimize steric and torsional strain. wikipedia.org The most common and stable conformations are the "chair" forms, with "boat" and "skew-boat" forms representing higher-energy transition states. wikipedia.orgpearson.com For D-glucopyranose, the ⁴C₁ chair conformation is the most stable because it allows the majority of the bulky hydroxyl groups (and in this case, the benzoyloxy groups) to occupy equatorial positions, which minimizes steric clashes. libretexts.orglibretexts.org

The pyranose ring can theoretically interconvert between different conformations, such as two different chair forms, but the energy barrier for this "ring-flip" can be significant. wikipedia.org The presence of four bulky tetra-O-benzoyl groups in 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose further stabilizes the ⁴C₁ chair conformation, where these large substituents can reside in the less crowded equatorial positions. Any conformation that forces one or more of these groups into an axial position would be significantly destabilized by steric hindrance.

| Conformation | Description | Relative Stability |

|---|---|---|

| Chair (e.g., ⁴C₁) | The most stable form, resembling a chair. Substituents can be axial (vertical) or equatorial (horizontal). | Most Stable |

| Boat | A higher-energy, more flexible form with significant steric strain from "flagpole" interactions. | Less Stable |

| Skew-Boat | An intermediate conformation between boat and chair forms, with less torsional strain than the boat form. | Less Stable |

| Half-Chair | A transition state conformation during the interconversion between chair and boat forms. | High Energy |

The orientation of the O-benzoyl side chains is not random. Crystal structure analyses of related benzoylated carbohydrates reveal that the conformation of these side chains is highly conserved. nih.gov The exocyclic C-O bonds involved in the O-benzoylation are typically lengthened by 0.02-0.04 Å. nih.gov

A key conformational feature is the arrangement around the ester group. The carbonyl oxygen atom of the benzoyl group tends to eclipse the hydrogen atom attached to the secondary alcoholic carbon of the pyranose ring. nih.gov The rotational variability is greater for the C-O bond involving the alcoholic carbon compared to the other C-O and C-C bonds of the ester side chain. nih.gov This preferred conformation minimizes steric hindrance and optimizes electronic interactions within the molecule.

| Parameter | Observation | Reference |

|---|---|---|

| Exocyclic C-O Bond Length | Lengthened by 0.02-0.04 Å upon benzoylation. | nih.gov |

| Side-Chain Conformation | Highly conserved across different structures. | nih.gov |

| Torsional Angle (C-O-C=O) | The carbonyl oxygen tends to eclipse the adjacent H on the pyranose ring. | nih.gov |

Protecting groups in carbohydrate chemistry do more than just mask functional groups; they profoundly influence the molecule's reactivity and stereoselectivity. nih.gov Acyl protecting groups like benzoyl at the C2 position are known as "participating groups." nih.govnih.gov During glycosylation reactions, the C2-benzoyl group can attack the anomeric center to form a stable, bicyclic dioxolenium ion intermediate. nih.govresearchgate.net This intermediate effectively shields the α-face of the pyranose ring, forcing incoming nucleophiles to attack from the β-face, which results in the stereoselective formation of 1,2-trans-glycosides. nih.govnih.gov

Furthermore, the electronic properties of protecting groups affect the reactivity of the anomeric center. Ester groups like benzoyl are electron-withdrawing and are considered "disarming" protecting groups. acs.org Replacing an "arming" group, such as a benzyl (B1604629) ether, with a disarming benzoyl group at the C4 position leads to a decrease in anomeric reactivity. acs.org This effect is attributed to the electron-withdrawing ester group destabilizing the positive charge that develops at the anomeric carbon during the reaction. acs.org The substitution of protecting groups can also lead to small but measurable changes in the ring pucker and side-chain conformations. nih.govacs.orgfu-berlin.de

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the structural and electronic properties of molecules like this compound, providing insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk In carbohydrate chemistry, DFT calculations are widely used to compute properties such as optimized geometries, relative energies of different conformers, and vibrational spectra. core.ac.ukresearchgate.netredalyc.org For glucose derivatives, DFT has been successfully applied to study the structures of glycosyl cation intermediates, confirming the neighboring group participation of C2-benzoyl groups. nih.govresearchgate.net

These calculations can elucidate how factors like fluorination or changes in protecting groups alter the pyranose ring conformation. nih.govfu-berlin.de DFT provides a theoretical framework for understanding the electronic effects that govern reactivity, such as the resonance stabilization of charged intermediates, which is crucial for rationalizing the outcomes of glycosylation reactions. nih.govresearchgate.net

| Property | Application in Carbohydrate Chemistry |

|---|---|

| Optimized Geometries | Predicting stable 3D structures and ring conformations. researchgate.net |

| Relative Energies | Determining the most stable conformers and population distributions. researchgate.net |

| Vibrational Frequencies | Assigning experimental IR and Raman spectra. redalyc.org |

| Electronic Properties | Analyzing charge distribution and frontier molecular orbitals to understand reactivity. nih.gov |

| Reaction Mechanisms | Modeling transition states and reaction intermediates. core.ac.uk |

Due to the large number of rotatable bonds in this compound (within the benzoyl groups and the hydroxymethyl group), the molecule can exist in a vast number of conformations. Identifying the low-energy, and therefore most populated, conformers requires a systematic exploration of the molecule's conformational space. uci.edu

Monte Carlo (MC) conformational search is a computational method that efficiently explores this space. uci.edunih.gov The method involves randomly rotating bonds to generate new structures, which are then energy-minimized. uci.edu By repeating this process thousands of times, a representative collection of low-energy conformers can be identified. uci.edu These searches are essential for understanding the conformational flexibility of the molecule and provide the necessary input structures for more accurate quantum mechanical calculations, like DFT. nih.gov Combining different search methods, such as Low Mode (LM) and MC, can sometimes provide a more efficient search of the conformational space for complex molecules. nih.gov

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

The comprehensive structural elucidation of complex molecules such as this compound relies heavily on the synergy between experimental spectroscopic measurements and theoretical computational models. This correlative approach is essential for unambiguously determining the three-dimensional structure, including the conformation of the pyranose ring and the orientation of the bulky benzoyl substituents. While detailed experimental and theoretical studies specifically targeting the 1,2,3,4-tetra-O-benzoyl isomer are not extensively documented in publicly available literature, the established methodologies for analogous acylated carbohydrates provide a clear framework for this analysis.

Research on related compounds, such as other benzoylated or acetylated sugars, demonstrates that a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with Density Functional Theory (DFT) calculations is the gold standard. mdpi.commdpi.comresearchgate.net Theoretical models are used to predict the lowest energy conformations of the molecule, from which spectroscopic parameters like NMR chemical shifts, coupling constants, and IR vibrational frequencies can be calculated. These predicted values are then compared with experimental data to validate the proposed structure and conformation.

Theoretical Conformational Analysis

The first step in the theoretical approach involves a conformational search to identify stable structures. For D-glucopyranose derivatives, the pyranose ring typically adopts a chair conformation (⁴C₁ or ¹C₄). The orientation of the four benzoyl groups and the C6-hydroxymethyl group introduces significant conformational flexibility. Theoretical studies on D-glucopyranose have identified the most stable rotamers for the exocyclic groups. researchgate.net For this compound, computational methods like DFT would be employed to optimize the geometry of various possible conformers and calculate their relative energies to identify the most likely structures present in a sample. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the constitution and stereochemistry of organic molecules. For benzoylated sugars, ¹H and ¹³C NMR spectra provide key information.

¹H NMR: The chemical shifts of the ring protons (H-1 to H-5) and their vicinal coupling constants (³J) are particularly informative. The magnitude of the ³J(H,H) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing the experimentally measured coupling constants with those calculated for different theoretical conformers (e.g., ⁴C₁ vs. ¹C₄ chair), the dominant ring conformation in solution can be determined. For instance, a large ³J(H-1, H-2) value (typically 7-8 Hz) in a glucopyranose derivative is indicative of a trans-diaxial relationship, which is characteristic of a β-anomer in a ⁴C₁ chair. mdpi.com

¹³C NMR: The chemical shifts of the carbon atoms, particularly the anomeric carbon (C-1), are sensitive to the stereochemistry and conformation. The benzoyl carbonyl carbons also give characteristic signals in the downfield region of the spectrum.

The table below illustrates the type of experimental NMR data that would be acquired for structural analysis, with representative values based on analogous benzoylated monosaccharides. mdpi.com

| Proton | Exemplary ¹H Chemical Shift (δ, ppm) | Exemplary ³J(H,H) Coupling Constant (Hz) | Inferred Dihedral Relationship |

| H-1 | 6.0 - 6.5 | J(H1, H2) ≈ 8.0 | axial-axial |

| H-2 | 5.5 - 6.0 | J(H2, H3) ≈ 9.5 | axial-axial |

| H-3 | 5.8 - 6.2 | J(H3, H4) ≈ 9.5 | axial-axial |

| H-4 | 5.4 - 5.8 | J(H4, H5) ≈ 9.5 | axial-axial |

| H-5 | 4.0 - 4.5 | - | - |

| H-6a/6b | 3.8 - 4.2 | - | - |

| Aromatic-H | 7.2 - 8.1 | - | - |

Note: The data in this table is illustrative and represents typical values for a β-D-glucopyranose derivative in a ⁴C₁ conformation. Actual values for this compound would require experimental measurement.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum would be dominated by strong absorption bands characteristic of the benzoyl esters and the free hydroxyl group. Theoretical calculations can predict the vibrational frequencies of these groups for a given conformation. The correlation between the predicted and experimental frequencies helps to confirm the functional groups and can provide insights into intramolecular interactions like hydrogen bonding involving the free C6-hydroxyl group.

The table below shows the expected IR absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3500 - 3200 (broad) | Stretching (free hydroxyl) |

| C-H | 3100 - 3000 | Aromatic C-H Stretching |

| C=O | 1740 - 1720 (strong) | Ester Carbonyl Stretching |

| C=C | 1600 - 1450 | Aromatic C=C Stretching |

| C-O | 1300 - 1100 (strong) | Ester C-O Stretching |

Note: This table presents typical IR absorption ranges for the specified functional groups.

Strategic Applications in Advanced Organic Synthesis

Building Blocks for Complex Carbohydrate Architectures

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose and its isomers are versatile foundational units for synthesizing a wide array of complex molecules. The benzoyl groups provide robust protection during multi-step reaction sequences, while the remaining free hydroxyl group(s) (typically at the C-6 and/or anomeric positions) offer sites for controlled chemical modification. This allows for the stepwise and regioselective construction of oligosaccharides, glycoconjugates, and other intricate natural products.

A significant application is in the synthesis of C-glycosyl compounds, where the sugar moiety is linked to an aglycone via a carbon-carbon bond, offering enhanced stability against enzymatic hydrolysis compared to O-glycosides. For instance, a derivative, C-(2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl)formamidrazone, serves as a key precursor for synthesizing novel 3-glycopyranosyl-1,2,4-triazines. These complex heterocyclic structures are built upon the protected glucose core, demonstrating its utility in creating glycomimetics with potential biological activities.

Essential Protecting Groups in Multi-step Glycosidic Syntheses

In the synthesis of oligosaccharides, the choice of protecting groups is critical as they do more than simply mask reactive functional groups; they profoundly influence the reactivity and stereoselectivity of glycosylation reactions. The benzoyl groups in this compound fulfill this role effectively.

Key functions of the benzoyl protecting groups include:

Stability: Benzoyl esters are stable to a wide range of reaction conditions, including mildly acidic and catalytic hydrogenation conditions, allowing for selective manipulation of other protecting groups in a synthetic sequence.

Stereodirecting Influence: The benzoyl group at the C-2 position plays a crucial role in stereochemical control during glycosylation. Through a mechanism known as neighboring group participation, the C-2 benzoyl ester can form a transient dioxolanylium ion intermediate, which shields one face of the molecule. This forces the incoming glycosyl acceptor to attack from the opposite face, leading predominantly to the formation of 1,2-trans-glycosidic linkages.

Reactivity Modulation: The electron-withdrawing nature of acyl groups like benzoyl generally decreases the reactivity of a glycosyl donor, a phenomenon known as "disarming." This effect allows chemists to perform sequential glycosylations by pairing a "disarmed" donor with a more reactive "armed" donor (often one with electron-donating benzyl (B1604629) ethers).

The stability and stereodirecting properties of the benzoyl groups make tetrabenzoylated glucose derivatives indispensable in the logical and controlled assembly of complex glycans.

Precursors for Novel Functionalized Carbohydrate Derivatives

Beyond its role in glycan assembly, this compound serves as a versatile scaffold for the synthesis of highly functionalized and unconventional carbohydrate derivatives. Its protected core can be chemically transformed into molecules with unique properties and applications far removed from traditional carbohydrate chemistry.

One remarkable example is its use in the field of supramolecular chemistry. Tetrabenzoylglucose has been employed as a bulky "stopper" in the synthesis of rotaxanes, which are mechanically interlocked molecules composed of a linear "axle" threaded through a macrocyclic "wheel". The large steric profile of the tetrabenzoylglucose unit prevents the wheel from slipping off the axle, effectively locking the components together researchgate.net. This application highlights the utility of the compound in creating complex, non-natural molecular machinery.

Furthermore, as discussed previously, the compound is a precursor to C-glycosyl heterocycles such as 1,2,4-triazines, transforming the carbohydrate into a component of a nitrogen-rich aromatic system with potential applications in medicinal chemistry.

Development of High-Efficiency Glycosyl Donors and Acceptors

The efficiency of glycosylation hinges on the strategic activation of glycosyl donors and the availability of suitable glycosyl acceptors. This compound is a precursor to both.

Glycosyl Acceptor: As this molecule possesses a free hydroxyl group (typically at the C-6 position), it can function directly as a glycosyl acceptor. The nucleophilic hydroxyl group can attack an activated glycosyl donor to form a new glycosidic bond, elongating a carbohydrate chain. Partially protected carbohydrates are common and essential acceptors in convergent oligosaccharide synthesis strategies nih.gov.

Precursor to Glycosyl Donors: More frequently, the fully protected 2,3,4,6-tetra-O-benzoyl-D-glucopyranose is synthesized and then converted into a high-efficiency glycosyl donor. This is achieved by first deprotecting the anomeric (C-1) hydroxyl group and then converting it into a good leaving group. This "activation" transforms the stable protected sugar into a potent electrophile ready for glycosylation. A widely used strategy is its conversion to a trichloroacetimidate (B1259523) donor, which is highly effective in glycosylation reactions google.com.

| Donor Type | Activating Reagent(s) | Typical Promoter | Resulting Linkage |

| Trichloroacetimidate | Trichloroacetonitrile (B146778) (Cl₃CCN), DBU/K₂CO₃ | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | α or β depending on conditions |

| Glycosyl Halide | HBr/Acetic Acid | Silver or Mercury Salts | α or β depending on conditions |

| Thioglycoside | Thiol (e.g., Thiophenol), Lewis Acid | NIS/TMSOTf, DMTST | α or β depending on conditions |

This interactive table illustrates common pathways for converting a protected glucose derivative into an activated glycosyl donor.

Integration into Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the strengths of chemical synthesis (for creating robust, protected building blocks) and enzymatic catalysis (for highly selective and efficient transformations, often under mild conditions). While direct enzymatic modification of the heavily substituted this compound is not widely documented, its derivatives are key components in chemical steps within broader chemoenzymatic strategies.

| Compound | Role in Synthesis | Target Molecule |

| 2,3,4,6-Tetrabenzoylglucose trichloroacetimidate | Glycosyl Donor (Chemical Step) | Kinsenoside / Goodyeroside A |

This table shows the application of a tetrabenzoyl glucose derivative in the synthesis of a bioactive compound within a process being explored by chemoenzymatic methods.

Emerging Research Frontiers

Innovations in Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of protected carbohydrates like 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose has traditionally relied on methods that are effective but often generate significant chemical waste and utilize hazardous reagents. Recognizing the need for greener alternatives, researchers are actively developing more sustainable and eco-friendly synthetic protocols.

Key areas of innovation include:

Catalytic Systems: A major push is to replace stoichiometric reagents with catalytic ones. For instance, the development of novel Lewis acid and Brønsted acid catalysts allows for the use of smaller quantities of promoters, reducing waste. nih.gov Methods using metal triflates or methanesulfonic acid as catalysts for glycosylations with ester leaving groups are being explored to avoid harsh conditions and improve atom economy. nih.govresearchgate.net

Solvent Reduction and Alternative Media: Efforts are being made to minimize or eliminate the use of toxic and polluting organic solvents. researchgate.net Research into solvent-free reaction conditions or the use of greener solvents like water is a significant trend. rsc.org For example, water-driven procedures using zinc-based heterogeneous catalysts have been developed for related reactions, showcasing a move towards more environmentally benign processes. rsc.org

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot) streamlines the process, saves time, reduces solvent usage, and minimizes purification steps. This approach is being applied to the synthesis and subsequent modification of protected sugars.

| Innovation Area | Description | Example/Advantage |